Epicoccamide
Overview
Description
Epicoccamide is a novel secondary metabolite derived from the jellyfish-associated fungus Epicoccum purpurascens . This compound is a tetramic acid derivative, which is quite unusual due to its composition of three biosynthetically distinct subunits: glycosidic, fatty acid, and tetramic acid (amino acid) .
Mechanism of Action
Target of Action
Epicoccamide is a biosynthetically distinct mannosylated tetramate The primary target of this compound is not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound involves its interaction with the biosynthetic gene cluster (BGC) epi, which is responsible for its biosynthesis . The cluster epi includes six putative open reading frames (epiA-epiF), in which epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) . .
Biochemical Pathways
The biosynthetic pathway of this compound involves the unconventional biosynthetic gene cluster epi . The corresponding tetramates releasing during this compound A biosynthesis are catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in the terminal module of EpiA accomplishes the conversion .
Result of Action
The result of this compound’s action is the production of a biosynthetically distinct mannosylated tetramate . Genetic knockout of epiA completely abolishes the biosynthesis of this compound A . .
Action Environment
This compound is produced by the ascomycete genus Epicoccum, which colonizes different types of substrates and is associated with phyllosphere or decaying vegetation . The fungus was obtained from the inner tissue of the jellyfish Aurelia aurita
Biochemical Analysis
Biochemical Properties
Epicoccamide is a biosynthetically distinct mannosylated tetramate . The structure of this compound was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations
Cellular Effects
This compound D, a compound with the longest chain, has been reported to be cytotoxic to HeLa cells and has antiproliferative effects on mouse fibroblastic and human leukemic cell lines . It has also been reported to induce morphogenesis and pigment formation in the phytopathogenic fungus Phoma destructiva .
Molecular Mechanism
It is known that the biosynthesis of this compound A is accomplished through a previously uncharacterized PKS−NRPS hybrid-based BGC epi . The corresponding tetramates releasing during this compound A biosynthesis was catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in terminal module of EpiA accomplished the conversion .
Metabolic Pathways
It is known that the biosynthesis of this compound A involves a PKS−NRPS hybrid
Preparation Methods
Epicoccamide is produced by the fungus Epicoccum purpurascens, which can be isolated from the inner tissue of the jellyfish Aurelia aurita . The biosynthesis of this compound involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid pathway . The gene cluster responsible for its biosynthesis includes six open reading frames, with the key enzyme being a tetramate-forming PKS-NRPS hybrid . The biosynthetic pathway involves a Dieckmann-type cyclization catalyzed by the reductive domain of the PKS-NRPS hybrid .
Chemical Reactions Analysis
Epicoccamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes glycosidic, fatty acid, and tetramic acid subunits, allows it to participate in diverse chemical transformations . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the glycosidic, fatty acid, or tetramic acid moieties .
Scientific Research Applications
Epicoccamide has several scientific research applications due to its unique structure and bioactivity. It has been studied for its potential use in chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound for studying tetramic acid derivatives and their biosynthesis . In biology, it has been investigated for its antimicrobial and antifungal properties . In medicine, this compound shows promise as a potential therapeutic agent due to its bioactive properties . In industry, it is used in biotechnological applications, including the biotransformation of compounds and the biosynthesis of nanoparticles .
Comparison with Similar Compounds
Epicoccamide is unique among tetramic acid derivatives due to its glycosidic and fatty acid subunits . Similar compounds include other tetramic acid derivatives such as epicocconone, which is a commercially available fluorophore, and epicolactone, an antimicrobial compound . These compounds share some structural similarities with this compound but differ in their specific subunits and bioactivities .
Properties
IUPAC Name |
(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMQSHEMIVRFP-CHSDNGCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are epicoccamides and where are they found?
A1: Epicoccamides are glycosylated tetramic acid derivatives primarily isolated from fungi of the genus Epicoccum. They are characterized by a unique structure composed of three distinct subunits: a glycosidic moiety (typically mannose), a fatty acid chain, and a tetramic acid core. [, ] These compounds have been discovered in various Epicoccum species, including those associated with the tree fungus Pholiota squarrosa and those isolated from marine sources like the jellyfish Aurelia aurita. [, ]
Q2: What biological activities have been reported for epicoccamides?
A2: Research suggests that epicoccamides exhibit a range of biological activities, including:
- Antifungal activity: Epicoccamide D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at a concentration of 1.7 mM. []
- Cytotoxicity: this compound D displayed cytotoxicity against HeLa cells (CC50 17.0 μM). []
- Antiproliferative activity: this compound D demonstrated antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. []
- Potential antileishmanial activity: In silico studies suggest that this compound derivatives (A-D) exhibit significant binding affinities to trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites. []
Q3: How does the structure of this compound D contribute to its biological activity?
A3: The total synthesis of this compound D has been achieved, allowing for the confirmation of its absolute configuration as 5S,7S. [] This stereochemistry is believed to be crucial for its biological activity. [] Furthermore, the synthesis involved a key step of hydrogenation using a specific rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], to establish the (7S)-stereocenter. [] This highlights the importance of the molecule's three-dimensional structure and specific functional groups for its interactions with biological targets.
Q4: What is the role of computational chemistry in understanding epicoccamides?
A4: In silico analyses have been employed to investigate the potential antileishmanial activity of this compound derivatives. [] These studies, utilizing the crystallographic structure of trypanothione reductase from Leishmania infantum, revealed that epicoccamides bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. [] The calculated binding energies for this compound derivatives (A-D) suggest a strong interaction with the target enzyme, supporting their potential as antileishmanial agents. []
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